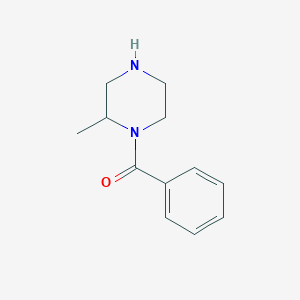

1-Benzoyl-2-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffold in Contemporary Synthetic Organic Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.govnih.gov Its unique structural and physicochemical properties make it a versatile building block in the design of new molecules. researchgate.netresearchgate.net The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's solubility, basicity, and conformational characteristics, which are crucial for its biological activity and material properties. researchgate.netnih.gov

The piperazine moiety is a common feature in a vast range of pharmacologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. researchgate.netnih.govresearchgate.net Its ability to improve the pharmacokinetic profile of drug candidates is a key reason for its widespread use. nih.gov The two nitrogen atoms provide sites for increasing water solubility, which can enhance a drug's bioavailability. nih.gov Furthermore, the piperazine core can act as a linker to connect different pharmacophores, leading to the creation of novel hybrid molecules with enhanced or entirely new biological activities. ijpras.com

In materials science, N-functionalized piperazines are utilized as intermediates in organic reactions, ligands for metal complexation, and as building blocks for polymers. nih.gov The conformational flexibility of the piperazine ring, typically existing in a chair conformation, and the potential for introducing various substituents, allows for the fine-tuning of the resulting material's properties.

Research Imperatives for N-Acylated Piperazine Derivatives in Chemical Synthesis

N-acylated piperazine derivatives represent a significant subclass of piperazine compounds with distinct chemical features and applications. The introduction of an acyl group, such as a benzoyl group, onto one of the nitrogen atoms of the piperazine ring creates an amide functionality. This modification has profound effects on the electronic and steric properties of the molecule.

A primary research imperative for these derivatives is the challenge of selective mono-acylation. tandfonline.com Due to the presence of two reactive nitrogen atoms in symmetrical piperazines, diacylation is a common competing reaction. tandfonline.com Developing synthetic methods that allow for the controlled and selective introduction of a single acyl group is a significant area of research. tandfonline.com Such methods are crucial for creating well-defined molecules for specific applications.

The investigation of N-acylated piperazines is also driven by their role as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.com For instance, benzoylated methylpiperazine is a structural component in compounds that have been studied for their biological activity. google.comsigmaaldrich.com The synthesis and characterization of these derivatives are essential steps in the development of new therapeutic agents.

Furthermore, the study of the conformational behavior of N-acylated piperazines is of fundamental importance. The rotation around the amide bond is restricted, leading to the existence of different conformers, or rotamers, at room temperature. nih.gov Understanding the energy barriers to this rotation and the interconversion of the piperazine ring's chair conformations provides valuable insights into the molecule's dynamic behavior in solution, which can influence its interaction with biological targets or its properties in a material. nih.gov

Scope and Objectives of Investigating 1-Benzoyl-2-methylpiperazine Chemical Characteristics

The specific investigation of this compound is driven by the need to understand the interplay between the benzoyl group and the methyl group on the piperazine scaffold. The introduction of a methyl group at the 2-position of the piperazine ring introduces a stereocenter and breaks the symmetry of the parent piperazine molecule. This has significant implications for its reactivity and stereochemistry.

The primary objectives for studying this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound with high purity and yield. This includes exploring methods for regioselective acylation. google.comgoogle.com Characterization involves the use of various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. ijpras.commadison-proceedings.comresearchgate.net

Physicochemical Properties: Determining key physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C12H16N2O |

| Average Mass | 204.273 Da |

| Monoisotopic Mass | 204.126263 Da |

| Source: chemspider.com |

Conformational Analysis: Investigating the conformational isomers resulting from restricted rotation around the N-CO bond and the chair-chair interconversion of the piperazine ring. This is often accomplished using temperature-dependent NMR studies. nih.gov

Reactivity Studies: Exploring the chemical reactivity of the remaining secondary amine group at the 4-position for further functionalization. This allows for the synthesis of a diverse library of derivatives for various applications.

By achieving these objectives, a comprehensive understanding of the chemical nature of this compound can be established, paving the way for its potential use as a building block in the development of new chemical entities with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAIXGMQDJUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Benzoyl 2 Methylpiperazine

Direct Acylation Routes for N-Benzoyl Functionalization

A primary strategy for synthesizing 1-benzoyl-2-methylpiperazine involves the direct acylation of a 2-methylpiperazine (B152721) precursor. This approach is favored for its straightforward nature, directly introducing the benzoyl group onto the piperazine (B1678402) nitrogen.

Benzoylation of Methylpiperazine Precursors using various acylating agents

The benzoylation of 2-methylpiperazine can be achieved using several acylating agents. The choice of reagent can influence the reaction's efficiency and selectivity. Common acylating agents include benzoyl chloride and benzoic acid derivatives. For instance, the reaction of 2-methylpiperazine with benzoyl chloride in a suitable solvent is a conventional method. Another approach involves the in situ activation of benzoic acid. For example, a method for preparing 4-acyl-substituted-2-methylpiperazines involves activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) before the condensation reaction with 2-methylpiperazine. This process demonstrates regioselectivity, favoring acylation at the 4-nitrogen atom due to the steric hindrance imposed by the methyl group at the 2-position google.com.

The steric hindrance of the methyl group on the 2-position of the piperazine ring directs the acylation to the less hindered nitrogen atom at the 4-position google.com. This regioselectivity is a key consideration in the synthesis of monosubstituted piperazine derivatives nih.gov.

| Acylating Agent | Precursor | Key Features | Reference |

|---|---|---|---|

| Benzoyl Chloride | 2-Methylpiperazine | Conventional and direct method. | General Knowledge |

| Benzoic Acid with CDI | 2-Methylpiperazine | Regioselective acylation at the 4-position. | google.com |

Optimization of Acylation Reaction Parameters, including catalysis and solvent systems

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the CDI-mediated acylation, solvents such as tetrahydrofuran (THF), methylene (B1212753) chloride, or chloroform can be used, with reaction temperatures ranging from 20-100°C and reaction times of 2-24 hours for each step google.com.

The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with additives such as 4-Dimethylaminopyridine (DMAP) can facilitate the acylation process, particularly when starting from carboxylic acids researchgate.net. The choice of solvent can significantly impact the reaction outcome. For example, in the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine, acetonitrile was found to be the optimal solvent nih.gov. Temperature also plays a critical role; for instance, in a lipase-catalyzed amidation, the optimal temperature was found to be 60°C to maximize yield without causing enzyme denaturation nih.gov.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Optimal yield in certain coupling reactions. | nih.gov |

| Catalyst/Coupling Agent | CDI, EDCI/DMAP | Facilitates acylation from carboxylic acids. | google.comresearchgate.net |

| Temperature | 20-100°C (CDI method); 60°C (enzymatic) | Influences reaction rate and product yield. | google.comnih.gov |

| Reaction Time | 2-24 hours (CDI method) | Affects reaction completion. | google.com |

Convergent and Divergent Synthetic Approaches to the Piperazine Core

Besides direct functionalization, the synthesis of this compound can be achieved by first constructing the piperazine ring and then introducing the required substituents.

Cyclization Reactions for Piperazine Ring Construction

The formation of the piperazine ring is a fundamental step in many synthetic routes. Various cyclization strategies have been developed to construct this heterocyclic core. One common method involves the cyclization of linear diamine precursors mdpi.com. For example, a palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines organic-chemistry.org. Another approach is the reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines mdpi.comnih.gov.

Other methods for constructing the piperazine ring include the reduction of diketopiperazines or 2-ketopiperazines and various other cyclization reactions researchgate.net. The synthesis of carbon-substituted piperazines often relies on the cyclization of appropriate linear diamine precursors mdpi.com.

Strategic Introduction of Methyl and Benzoyl Moieties via Multi-step Syntheses

In a multi-step synthesis, the methyl and benzoyl groups can be introduced at different stages. For instance, a synthetic route might begin with the construction of a 2-methylpiperazine ring, which is then subsequently benzoylated. The synthesis of 2-methylpiperazine itself can be achieved through various methods, such as the reduction of 1-benzyl-3-methylpiperazine chemicalbook.com.

Alternatively, a convergent approach could involve the synthesis of separate fragments containing the methyl and benzoyl groups, which are then combined to form the final product. For example, a final intermolecular SNAr reaction can introduce a methylpiperazine unit to complete the synthesis of certain complex molecules beilstein-journals.org.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound is of significant interest, particularly for pharmaceutical applications. This requires stereoselective methods to control the chirality at the C2 position of the piperazine ring.

Approaches to chiral 2-methylpiperazine include resolution of a racemic mixture using a chiral resolving agent, synthesis from a chiral starting material, or the creation of the chiral center through an asymmetric reaction researchgate.net. For example, a highly stereoselective approach to substituted piperazines can involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the ring formation or subsequent functionalization steps researchgate.net. The synthesis of enantiopure 2,6-disubstituted piperazines has been achieved through a modular synthesis where a key step is a highly diastereoselective intramolecular hydroamination organic-chemistry.org.

Utilization of Chiral Precursors and Auxiliaries

One of the most direct strategies to obtain enantiomerically pure 2-methylpiperazine involves the use of molecules that already possess chirality. This can be achieved by starting with a chiral precursor that is incorporated into the final piperazine ring or by temporarily attaching a chiral auxiliary to guide a diastereoselective reaction.

Another common approach utilizes the abundant chiral pool of amino acids. For instance, optically pure alanine can serve as a chiral precursor for the synthesis of 2-methylpiperazine. The general strategy involves converting the amino acid into an amino ester, followed by reaction with a haloacetyl halide (e.g., chloroacetyl chloride) and subsequent cyclization and reduction steps to form the chiral piperazine ring.

The intramolecular Mitsunobu reaction provides another pathway, which has been successfully employed to synthesize both (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate, which are protected precursors to the enantiomers of 2-methylpiperazine.

| Chiral Source | Type | Key Synthetic Strategy | Reported Results | Reference |

|---|---|---|---|---|

| (R)-(−)-Phenylglycinol | Auxiliary | Diastereoselective methylation of a 2-oxopiperazine intermediate. | >90% diastereomeric excess (de); 63% overall yield for (R)-2-methylpiperazine. | |

| L-Alanine | Precursor | Incorporation of the chiral amino acid backbone into the piperazine ring. | Provides a direct route to chiral 2-substituted piperazines. | |

| Chiral Amino Alcohols | Precursor | Intramolecular Mitsunobu cyclization. | Effective for synthesizing protected (R)- and (S)-2-methylpiperazine. |

Asymmetric Synthetic Transformations for Chiral Induction

Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, often using a small amount of a chiral catalyst or reagent to influence the stereochemical outcome of the reaction on a prochiral substrate.

Catalytic asymmetric hydrogenation is a powerful tool in this domain. Unsaturated piperazine precursors, such as dehydropiperazines or piperazin-2-ones, can be hydrogenated using chiral transition metal catalysts (e.g., based on Iridium or Palladium) to produce chiral piperazines with high enantioselectivity. Similarly, the enantioselective hydrogenation of an enamide, catalyzed by a chiral ruthenium complex, has been shown to be an effective method for preparing chiral amine intermediates that can be converted to piperazine derivatives.

Another innovative approach is the direct asymmetric C-H functionalization of the piperazine ring. This can be accomplished through asymmetric lithiation-substitution. Using a combination of sec-butyllithium (s-BuLi) and a chiral ligand such as (−)-sparteine, it is possible to selectively deprotonate one of the enantiotopic α-protons of an N-Boc protected piperazine. The resulting chiral organolithium species can then react with an electrophile to introduce a substituent, creating a stereocenter with high enantioselectivity.

Furthermore, chirality can be induced through the regiospecific protonation of an enamide precursor. This method was demonstrated in the synthesis of chiral piperazin-2-ones, where the careful addition of a proton source to a specific face of a double bond within a precursor molecule establishes the chiral center at the C-6 position.

| Transformation Type | Key Reagents/Catalysts | Mechanism of Chiral Induction | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ir-, Pd-, or Ru-based catalysts | Stereoselective addition of hydrogen across a C=C or C=N double bond in a prochiral precursor. | |

| Asymmetric Lithiation-Substitution | s-BuLi / (−)-sparteine | Chiral ligand-mediated deprotonation of an α-carbon followed by electrophilic quench. | |

| Regiospecific Protonation | Proton source on an enamide precursor | Face-selective protonation of a double bond to create a stereocenter. |

Innovations in Green Chemical Synthesis of N-Acylated Piperazines

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including N-acylated piperazines, to reduce environmental impact, improve safety, and increase efficiency. These innovations focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

A key aspect of green synthesis is the use of catalytic rather than stoichiometric reagents. Catalytic processes, including the asymmetric hydrogenations and C-H functionalizations mentioned previously, reduce waste by regenerating the active species. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous.

Solvent choice is another critical factor. A significant innovation is the development of solvent-free reaction conditions. For example, the solid-phase synthesis of 4-(4-methylpiperazine-1-methyl)benzonitrile from N-methylpiperazine and 4-chloromethylbenzonitrile has been reported, offering an environmentally friendly route that avoids polluting solvents.

Energy efficiency has been addressed through technologies like microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times compared to conventional heating, leading to lower energy consumption and often improved product yields.

Recent advances in photoredox catalysis offer a greener alternative to some traditional metal-catalyzed reactions. The use of organic photocatalysts for the C-H functionalization of N-carbamate-protected piperazines represents a more sustainable approach, as these catalysts can be derived from renewable materials and avoid the cost and potential toxicity associated with heavy metals.

| Innovation | Green Chemistry Principle | Advantage | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Waste Prevention, Catalysis | Facilitates catalyst recovery and reuse, minimizing waste streams. | |

| Solvent-Free Synthesis | Safer Solvents & Auxiliaries | Eliminates solvent waste and associated environmental pollution. | |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduces reaction times and energy consumption. | |

| Organic Photoredox Catalysis | Safer Chemistry, Catalysis | Provides a sustainable alternative to transition-metal catalysts for C-H functionalization. |

Chemical Reactivity and Mechanistic Investigations of 1 Benzoyl 2 Methylpiperazine

Reaction Pathways Involving the Amide Linkage

The amide bond in 1-Benzoyl-2-methylpiperazine is a key functional group that dictates much of its reactivity. This bond is subject to cleavage and can participate in intramolecular processes under specific conditions.

Analysis of Amide Bond Hydrolysis and Cleavage Mechanisms

The amide linkage in this compound, being a tertiary amide, is relatively stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. However, like other amides, it can be hydrolyzed under forceful acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of 2-methylpiperazine (B152721) to yield benzoic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and elevated temperatures, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This process forms a tetrahedral intermediate which then collapses, expelling the 2-methylpiperazide anion, a poor leaving group. A final proton transfer from the solvent or upon workup yields benzoic acid and 2-methylpiperazine.

| Condition | Catalyst/Reagent | Key Mechanistic Step | Products |

| Acidic | Strong Acid (e.g., H₂SO₄) + Heat | Protonation of carbonyl oxygen, enhancing carbon electrophilicity | Benzoic acid, 2-Methylpiperazine |

| Basic | Strong Base (e.g., NaOH) + Heat | Nucleophilic attack by hydroxide on carbonyl carbon | Benzoate, 2-Methylpiperazine |

Intramolecular Rearrangements and Cyclization Processes

While less common than hydrolysis, intramolecular reactions can be induced. The geometry of the piperazine (B1678402) ring and the nature of the substituents can influence the feasibility of such processes. Theoretical cyclization pathways can be proposed based on established reaction mechanisms for related N-acyl heterocyclic compounds. For instance, intramolecular cyclization could be envisioned by introducing reactive groups on the benzoyl ring that could subsequently react with the nucleophilic N4 nitrogen of the piperazine ring. The formation of such cyclic structures is often governed by the kinetic and thermodynamic favorability of the resulting ring systems, with 5- and 6-membered rings being the most common. organic-chemistry.orgnih.gov Such reactions are pivotal in the synthesis of complex polycyclic nitrogen-containing heterocycles. scispace.comorganic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the Piperazine Nitrogen Atoms

The two nitrogen atoms in this compound exhibit distinct reactivities.

N1 (Benzoylated Nitrogen): The nitrogen atom bonded to the benzoyl group (N1) is part of a tertiary amide. Due to the delocalization of its lone pair of electrons into the carbonyl system, this nitrogen is essentially non-nucleophilic and does not readily react with electrophiles.

N4 (Tertiary Amine Nitrogen): The second nitrogen atom (N4) is a tertiary amine. Its lone pair of electrons is available for reaction, rendering it nucleophilic. This site is the primary center for reactions with electrophiles. For example, it can be readily alkylated with alkyl halides or acylated with acyl chlorides to form quaternary ammonium (B1175870) salts or N,N'-diacylpiperazine derivatives, respectively. The nucleophilicity of N4 is a characteristic feature of many piperazine-based compounds used in synthesis. wikipedia.org

| Nitrogen Atom | Chemical Environment | Reactivity | Typical Reactions |

| N1 | Tertiary Amide | Non-nucleophilic | Generally unreactive towards electrophiles |

| N4 | Tertiary Amine | Nucleophilic | N-Alkylation, N-Acylation, Protonation |

Oxidative and Reductive Transformations of the Benzoyl and Piperazine Moieties

Both the benzoyl group and the piperazine ring can undergo redox reactions, although they require different reagents and conditions.

Reductive Transformations: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comyoutube.com This reaction converts this compound into 1-Benzyl-2-methylpiperazine. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction. libretexts.org Catalytic hydrogenation can also be employed. Depending on the catalyst and conditions, it is possible to reduce the aromatic ring of the benzoyl group, though this typically requires more forcing conditions (high pressure/temperature) than the reduction of isolated benzene (B151609) rings due to the deactivating effect of the carbonyl group. mdpi.comwordpress.comresearchgate.net

Oxidative Transformations: The piperazine moiety is susceptible to oxidation. The tertiary amine at the N4 position can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide. mdpi.commasterorganicchemistry.comorganic-chemistry.orglboro.ac.ukyoutube.com More aggressive oxidation can lead to ring-opening or degradation of the piperazine structure. The benzoyl group, in contrast, is generally stable and resistant to oxidation except under very harsh conditions.

Gas-Phase Fragmentation Mechanisms and Hydride Transfer Phenomena

Mass spectrometry provides significant insight into the structure of this compound through its characteristic fragmentation patterns, typically analyzed via techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or electrospray ionization (ESI). researchgate.netnih.gov

Upon ionization, the molecule undergoes fragmentation through several predictable pathways. libretexts.orgslideshare.net The most common cleavage occurs at the amide bond.

Alpha-Cleavage: A primary fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen (N1). This results in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) with a mass-to-charge ratio (m/z) of 105. This is often a base peak or a very prominent peak in the mass spectrum of N-benzoyl compounds.

Piperazine Ring Fragmentation: The remaining piperazine-containing fragment can undergo further cleavage. A characteristic fragmentation for piperazines involves the loss of ethyleneamine moieties. Common fragments derived from the 2-methylpiperazine ring include ions at m/z 57 (C₃H₇N⁺) and m/z 42 (C₂H₄N⁺), resulting from ring cleavage.

Hydride transfer phenomena, while more extensively studied in N-benzylpiperazines, can be considered as a potential secondary fragmentation pathway. Such processes often involve the formation of an ion-neutral complex in the gas phase, followed by an intramolecular hydride shift before further dissociation.

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

| 204 | [C₁₂H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 99 | [C₅H₁₁N₂]⁺ | 2-Methylpiperazine radical cation after loss of benzoyl radical |

| 57 | [C₃H₇N]⁺ | Fragment from piperazine ring cleavage |

| 42 | [C₂H₄N]⁺ | Fragment from piperazine ring cleavage |

Advanced Characterization and Structural Elucidation of 1 Benzoyl 2 Methylpiperazine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide detailed information regarding the electronic and vibrational states of a molecule, its elemental composition, and the connectivity of its atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-level connectivity and conformational details.

For 1-Benzoyl-2-methylpiperazine, ¹H NMR would be expected to show distinct signals for the protons of the benzoyl group and the piperazine (B1678402) ring. The aromatic protons would appear in the downfield region, while the protons on the piperazine ring and the methyl group would resonate in the upfield region. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbon of the benzoyl group, the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups.

Despite the utility of this technique, specific, publicly available high-resolution NMR spectral data (¹H and ¹³C chemical shifts and coupling constants) for this compound could not be retrieved from the conducted searches. A full analysis would require experimental acquisition of this data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, which have characteristic absorption or scattering frequencies.

In the analysis of this compound, FT-IR and Raman spectra would be expected to display key vibrational bands. A strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide group would be a prominent feature. Other expected signals include C-H stretching vibrations from the aromatic and aliphatic portions, N-H stretching from the secondary amine in the piperazine ring, and various bending vibrations that form a unique fingerprint for the molecule. libretexts.org These techniques can also offer insights into molecular conformation and intermolecular interactions, particularly in the solid state. researchgate.net

However, specific experimental FT-IR and Raman spectral data detailing the vibrational frequencies for this compound are not available within the searched public domain resources.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. It also provides a "fragmentation fingerprint," which offers structural clues based on how the molecule breaks apart under ionization energy. researchgate.net

The molecular formula for this compound is C₁₂H₁₆N₂O. Its calculated monoisotopic mass is 204.1263 Da.

The fragmentation pattern of benzoylpiperazines under electron impact ionization is characterized by specific cleavage pathways. The dominant fragmentation is typically the cleavage of the amide bond, leading to the formation of a stable benzoyl cation. chemguide.co.uk Further fragmentation of the piperazine ring also occurs. This predictable fragmentation provides a valuable fingerprint for identifying this class of compounds. chemguide.co.uk

Table 1: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105 |

| Piperazine fragment | [C₅H₁₁N₂]⁺ | 99 |

Solid-State Structural Determination via X-ray Diffraction Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

The piperazine ring typically adopts a chair conformation to minimize steric strain. X-ray diffraction data would confirm the specific conformation of the piperazine ring in this compound. It would also precisely define the orientation of the equatorial or axial positions of the methyl and benzoyl substituents on the ring.

However, a search of publicly available scientific databases did not yield any published crystal structure data for this compound. Therefore, a detailed analysis of its solid-state structure, crystal packing, and crystalline conformation is not possible at this time.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for determining the absolute configuration and conformational preferences of chiral compounds like this compound. The primary chiroptical techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the ultraviolet-visible region. This differential absorption arises from electronic transitions within the molecule's chromophores. The benzoyl group in this compound, with its aromatic ring and carbonyl group, serves as a key chromophore for ECD analysis.

The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-mechanical calculations for the (R) and (S) enantiomers, the absolute configuration of the compound can be unequivocally assigned. faccts.denih.gov The sign and magnitude of the Cotton effects are highly dependent on the spatial relationship between the chromophore and the rest of the chiral molecule.

Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a chiral substance with the wavelength of plane-polarized light. slideshare.net An ORD spectrum displays the change in the angle of rotation as the wavelength is scanned. Similar to ECD, ORD spectra exhibit Cotton effects in the regions of absorption by chromophores. chempap.org The shape of the ORD curve and the sign of the Cotton effect are directly related to the stereochemistry of the molecule. Historically, ORD was a primary method for assigning absolute configurations before the widespread adoption of ECD. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. bruker.combruker.com Instead of probing electronic transitions, VCD investigates the vibrational transitions of the molecule. nih.gov Every vibrational mode in a chiral molecule can potentially exhibit a VCD signal, resulting in a rich and complex spectrum that is highly sensitive to the molecule's absolute configuration and conformational details in solution. rsc.orgjascoinc.com The analysis of the entire mid-infrared region provides numerous stereochemical markers, making VCD a robust technique for structural elucidation.

While specific experimental chiroptical data for this compound is not extensively available in public literature, the application of these techniques is well-established for analogous chiral piperazine derivatives. For instance, circular dichroism has been successfully employed to confirm the chiral optical properties of materials incorporating S- and R-2-methylpiperazine. rsc.org

The following table outlines the key chiroptical techniques and their applicability to the stereochemical characterization of this compound.

| Chiroptical Technique | Principle | Information Obtained | Key Chromophore/Functional Group |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration, conformational analysis, electronic transition details. | Benzoyl group (phenyl ring and carbonyl) |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Absolute configuration, confirmation of chirality. | Benzoyl group |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, detailed conformational information in solution. | Entire molecule, including C-H, C-N, and C=O vibrations. |

Computational Chemistry and Theoretical Modeling of 1 Benzoyl 2 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of a molecule. For derivatives closely related to 1-Benzoyl-2-methylpiperazine, such as 1-Benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, Density Functional Theory (DFT) has been extensively utilized to investigate these characteristics. muni.cz

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. numberanalytics.com For complex molecules with rotatable bonds, this involves exploring the conformational energy landscape to identify the global minimum energy structure. Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio calculations are employed for this purpose. numberanalytics.comscience.gov

In a detailed study on 1-Benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, a compound structurally similar to the title compound, geometry optimization was performed using the B3LYP method with the 6-311++G(d,p) basis set. muni.cz This level of theory provides a balance between computational cost and accuracy for medium-sized organic molecules. acs.org The calculations yield optimized bond lengths and angles that are in close agreement with experimental data obtained from X-ray diffraction (XRD), validating the computational model. muni.cz Key optimized geometrical parameters for the piperazine (B1678402) and benzyl (B1604629) moieties from this study are presented below. muni.cz

| Bond/Angle | Calculated (DFT) Value (Å/°) | Experimental (XRD) Value (Å/°) |

|---|---|---|

| N1–C3 | 1.5084 | 1.5016 |

| N1–C12 | 1.5264 | 1.5130 |

| N1–C15 | 1.5204 | 1.5113 |

| N4–C5 | 1.5009 | 1.4883 |

| C12–N1–C15 | 108.51 | 108.81 |

| C3–N1–C12 | 108.97 | 109.28 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wmocollege.ac.in The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wmocollege.ac.inworldscientific.com

For the related 1-Benzyl-1-methylpiperazine-1,4-diium salt, FMO analysis was conducted using the optimized geometry. muni.cz The HOMO is primarily located on the chloride anions, while the LUMO is distributed across the organic cation, indicating the sites for electrophilic and nucleophilic interactions. muni.cz The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity. muni.cz

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.19 |

| E(LUMO) | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.07 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. muni.czuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de

In computational studies of 1-benzoylpiperazine (B87115) and related structures, MEP maps are used to identify reactive sites. muni.czresearchgate.net For the 1-Benzyl-1-methylpiperazine di-cation, the MEP plot shows that the negative potential (red and yellow regions), indicating sites susceptible to electrophilic attack, is concentrated around the chlorine and oxygen atoms. muni.cz The positive potential (blue regions), representing sites for potential nucleophilic attack, is located around the hydrogen atoms of the piperazine ring and the benzyl group. muni.cz A region of zero potential is observed over the phenyl ring. muni.cz This detailed charge mapping helps in understanding how the molecule interacts with other chemical species and biological receptors. muni.cz

Reaction Mechanism Simulation and Transition State Theory Calculations

Theoretical modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the ground state energies of the reactants (2-methylpiperazine and benzoyl chloride) and the product (this compound).

Transition State Search: Identifying the transition state structure along the reaction coordinate, which represents the highest energy point on the minimum energy path from reactants to products.

Frequency Calculation: Confirming the transition state by ensuring it has exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

Energy Barrier Calculation: Determining the activation energy (the energy difference between the transition state and the reactants), which provides insight into the reaction kinetics.

For instance, in the synthesis of related heterocyclic compounds like 2-methylpiperazine (B152721) via photocatalysis, a reaction mechanism involving cyclization, dehydrogenation, and dehydration has been proposed. iitm.ac.in Similarly, studies on the synthesis of benzoylpiperidine derivatives use molecular modeling to understand the reaction steps and optimize conditions. unipi.it These computational approaches allow for a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to probe experimentally. numberanalytics.comaak.gov.az

Spectroscopic Property Prediction (e.g., theoretical NMR chemical shifts, IR frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. worldscientific.comworldscientific.com DFT calculations are widely used to compute theoretical vibrational (FT-IR and FT-Raman) spectra and NMR chemical shifts. muni.czworldscientific.com

For the analogous compound 1-Benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, a detailed vibrational analysis was performed using DFT calculations. muni.cz The calculated wavenumbers, after applying a scaling factor to account for anharmonicity and basis set limitations, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. muni.czacs.org This allows for a definitive assignment of vibrational modes to specific functional groups. muni.cz

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (water) | 3411 | 3409 | Asymmetric/Symmetric stretching |

| Aromatic C-H stretch | 3033 | 3031 | Stretching vibrations of the phenyl ring |

| Aliphatic C-H stretch | 2980 | 2979 | CH₂ stretching in piperazine/benzyl groups |

| C=C stretch | 1586 | 1585 | Aromatic ring stretching |

| C-N stretch | 1150 | 1149 | Stretching of C-N bonds in the piperazine ring |

In addition to vibrational spectra, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov Comparing these predicted shifts with experimental data provides another layer of structural verification. worldscientific.com

Intermolecular Interaction Modeling and Non-Covalent Interactions

Understanding the non-covalent interactions that govern how a molecule interacts with its environment is crucial, particularly in materials science and medicinal chemistry. ias.ac.in These interactions, such as hydrogen bonds and van der Waals forces, dictate the crystal packing of a solid and its binding to biological targets. ias.ac.inacs.org

In the crystal structure of the related 1-Benzyl-1-methylpiperazine salt, the molecular packing is stabilized by a network of intermolecular short contacts. muni.cz The oxygen atom of the water molecule forms hydrogen bonds with hydrogen atoms on the phenyl ring, the piperazine CH₂, and the methyl group. muni.cz These weak interactions create a stable molecular network within the crystal. muni.cz

Advanced computational techniques can be used to quantify the strength of these interactions. The PIXEL method, for example, can decompose the total interaction energy into coulombic, polarization, dispersion, and repulsion contributions, providing a detailed picture of the forces at play. ias.ac.in Analysis of the Hirshfeld surface can also be used to visualize and quantify the different types of intermolecular contacts within a crystal. ias.ac.in For related piperazine derivatives, these analyses have revealed the significant role of C-H···π, C-H···S, and other weak hydrogen bonds in stabilizing the crystal lattice. acs.org

Applications of 1 Benzoyl 2 Methylpiperazine in Modern Organic Synthesis

As a Versatile Building Block in Complex Heterocyclic Synthesis

1-Benzoyl-2-methylpiperazine is a valuable synthon for constructing intricate heterocyclic systems. The presence of a secondary amine in the piperazine (B1678402) ring provides a reactive nucleophilic site for elaboration, while the benzoyl group offers a stable anchor that can also be modified if required. This dual functionality allows it to be integrated into larger, multi-ring structures, which are often sought in medicinal chemistry and materials science. mdpi.com

Research has demonstrated its utility in preparing complex molecules. For instance, the chiral (R)-enantiomer of this compound has been used as a key building block to synthesize elaborate isoquinoline (B145761) derivatives. In one patented process, the piperazine nitrogen attacks an electrophilic partner, linking the this compound unit to a chloro-isoquinoline moiety to form a novel, larger heterocyclic entity. google.com This type of reaction showcases its role in coupling different heterocyclic systems together.

The synthesis of various indole (B1671886) derivatives has also been explored using related 1-benzoyl piperazine structures as starting points. researchgate.net These syntheses often involve the reaction of the piperazine's secondary amine with a suitable electrophile attached to the indole core, leading to the formation of new carbon-nitrogen bonds and the assembly of complex drug-like molecules. researchgate.net Such strategies are fundamental in creating libraries of compounds for biological screening. beilstein-journals.org

Table 1: Examples of Complex Heterocycles Derived from this compound

| Starting Building Block | Reaction Partner (Example) | Resulting Heterocyclic System |

| (2R)-1-Benzoyl-2-methylpiperazine | 2-(1-chloro-isoquinolin-5-yloxy)propanoyl chloride | 1-[(2R)-4-Benzoyl-2-methylpiperazin-1-yl]-2-(1-chloro-isoquinolin-5-yloxy)propan-1-one google.com |

| 1-Benzoylpiperazine (B87115) (analogue) | 3-Bromoacetyl indole | 1-Benzoyl-3-(piperazin-1-ylacetyl)indole derivative researchgate.net |

Precursor for the Synthesis of Novel Chemical Entities and Advanced Materials

The structural framework of this compound is a common feature in various novel chemical entities (NCEs) exhibiting significant biological activity. Its role as a precursor is particularly evident in the field of medicinal chemistry, where the piperazine scaffold is considered a "privileged structure" due to its frequent appearance in successful drug molecules. researchgate.net

A notable example is its incorporation into potent antiviral agents. The derivative 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine was identified as a novel HIV-1 attachment inhibitor, highlighting the importance of the 2-methylpiperazine (B152721) moiety in achieving the desired therapeutic effect. google.com In this context, the this compound core acts as a foundational element upon which further complexity and functionality are built to interact with biological targets.

Beyond pharmaceuticals, there is potential for using such building blocks in the design of advanced materials. bam.de The functional groups on this compound—the amide linkage and the secondary amine—could serve as coordination sites for metal ions in the formation of metal-organic frameworks (MOFs) or as monomers in polymerization reactions. The synthesis of new materials through techniques like cation exchange in nanocrystals or the self-assembly of molecular components opens up possibilities for using versatile organic precursors like this compound to create materials with tailored properties. rsc.org

Table 2: Application as a Precursor

| Precursor | Field of Application | Example of Resulting Entity/Material Type |

| (R)-1-Benzoyl-2-methylpiperazine derivatives | Medicinal Chemistry | Novel HIV-1 Attachment Inhibitors google.com |

| This compound | Advanced Materials (Potential) | Ligands for Metal-Organic Frameworks, Polymer Monomers |

Utility in Scaffold Diversification and Combinatorial Library Generation Strategies

In modern drug discovery, the generation of combinatorial libraries allows for the rapid synthesis and screening of thousands of compounds to identify promising lead structures. libretexts.orgnih.gov The concept relies on using a central molecular scaffold that can be systematically decorated with a variety of chemical groups at multiple positions. google.com

This compound is an ideal scaffold for such diversification strategies. It possesses two primary, orthogonally reactive sites:

The Secondary Amine (N4): This nitrogen can be readily functionalized through reactions like acylation, alkylation, reductive amination, or nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. mdpi.compsu.edu

The Benzoyl Ring: The aromatic ring can be substituted with various functional groups, or it can be replaced entirely by different acyl groups, further expanding the chemical diversity of the resulting library. google.com

This strategy enables the creation of a large matrix of related compounds from a single, readily accessible core structure. psu.edu The "split-and-mix" and "parallel synthesis" approaches of combinatorial chemistry can be efficiently applied to the this compound scaffold to explore the structure-activity relationship (SAR) around this core, which is a crucial step in optimizing lead compounds into viable drug candidates. libretexts.orgnih.gov The piperazine moiety itself is a key component in many drug classes, making this scaffold particularly relevant for generating libraries targeted at various biological systems. mdpi.comresearchgate.net

Table 3: Diversification Points on the this compound Scaffold

| Scaffold Position | Type of Reaction | Potential R-Groups Introduced |

| Position 1 (Acyl Group) | Amide bond formation with different carboxylic acids | Alkyl, Aryl, Heteroaryl, etc. |

| Position 4 (Secondary Amine) | Alkylation, Acylation, Reductive Amination, SNAr | Diverse aliphatic and aromatic groups |

| Benzoyl Ring | Electrophilic Aromatic Substitution (on a pre-functionalized ring) | Halogens, Nitro groups, Alkyl groups |

Role in Multi-component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.combeilstein-journals.org These reactions are highly valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating compound libraries. scielo.br Cascade reactions, similarly, involve multiple bond-forming events occurring sequentially in one pot under a single set of conditions, offering enhanced synthetic efficiency. baranlab.org

The structure of this compound makes it a suitable candidate for participation in such processes. The nucleophilic secondary amine is a key functional group that can initiate or participate in a variety of MCRs. For example, it could act as the amine component in well-known MCRs such as the Ugi or Mannich reactions. scielo.brorganic-chemistry.org

Table 4: Hypothetical Multi-Component Reaction Involving this compound

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class |

| Ugi-type Reaction | This compound (Amine) | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino Amide Derivatives |

| Mannich-type Reaction | This compound (Amine) | Aldehyde (e.g., Formaldehyde) | Active Methylene (B1212753) Compound (e.g., Acetone) | β-Amino Ketone Derivatives |

Structure Property Relationships and Design Principles for 1 Benzoyl 2 Methylpiperazine Derivatives

Systematic Modification of the Benzoyl Moiety and its Impact on Chemical Properties

The benzoyl group of 1-benzoyl-2-methylpiperazine is a prime target for systematic modification to fine-tune the molecule's electronic and steric properties. The nature and position of substituents on the phenyl ring can significantly alter the chemical characteristics of the entire molecule. nih.govmdpi.com Structure-activity relationship (SAR) studies on related benzoyl piperazide compounds reveal that these modifications directly influence their activity. researchgate.net

For instance, the introduction of electron-withdrawing groups, such as a chloro substituent, has been shown to enhance the biological activity of certain benzoyl piperazides. researchgate.net The position of this substitution is also critical; a chloro group in the para position of the benzoyl ring often results in higher activity compared to substitutions at the meta or ortho positions. researchgate.net Similarly, the presence of fluorine on an arylpiperazine pharmacophore can enhance electron-withdrawing effects, which has been linked to improved properties in some contexts. mdpi.com In contrast, modifications with methoxy (B1213986) groups have also been explored.

The reactivity of the amide bond can also be influenced by these substitutions. A kinetic study on the reactions of Y-substituted-phenyl 2-methylbenzoates—a related structure—showed that modifying substituents in the benzoyl moiety significantly impacts reaction rates. koreascience.kr These findings underscore the principle that the benzoyl ring is not merely a passive component but an active modulator of the molecule's chemical profile.

Below is a data table summarizing the impact of various substituents on the benzoyl ring based on research findings in analogous compound series.

Table 1: Impact of Benzoyl Moiety Substitution on Chemical Properties of Piperazine (B1678402) Derivatives

| Substituent (Position) | Observed Impact on Properties | Relevant Findings | Reference |

|---|---|---|---|

| Chloro (para) | Enhanced biological activity compared to other positions. | Structure-activity relationship studies showed a clear positional effect for chloro-substitution. | researchgate.net |

| Fluoro | Enhanced electron-withdrawing effect. | Introduction of fluorine on the pharmacophore can improve certain properties. | mdpi.com |

| Dimethyl (3,5-positions) | More effective in certain assays compared to 2,3- or 3,4-substitution patterns. | Positional isomers of dimethyl-substituted compounds showed differential activity. | researchgate.net |

| Hydroxy | Increases solubility. | Compounds containing a hydroxy group generally present higher solubility. | acs.org |

| Methoxy | Can improve skin permeability in certain derivatives. | Guaiacol derivatives (containing a 3-methoxy group) showed a good balance of solubility and permeability. | acs.org |

Stereochemical Influence of the Methyl Group on Molecular Architecture and Reactivity

The methyl group at the C2 position of the piperazine ring introduces a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-benzoyl-2-methylpiperazine and (S)-1-benzoyl-2-methylpiperazine. This stereochemistry is a critical determinant of the molecule's three-dimensional shape (molecular architecture) and, consequently, its reactivity and interactions with other chiral molecules. researchgate.net

The presence of the methyl group exerts a significant steric influence on the conformation of the six-membered piperazine ring. nih.gov In unsubstituted piperazines, the chair conformation is typically the most stable. However, in 2,6-disubstituted piperazines, allylic strain between the methyl substituents and the N-acyl group can force the ring into a less common twist-boat conformation. nih.gov This conformational preference is a direct result of avoiding the high-energy A1,3-interaction that would occur in a chair conformation where the methyl group is adjacent to the bulky benzoyl group. nih.gov

This alteration of the ring's geometry directly impacts the molecule's reactivity. The spatial orientation of the nitrogen lone pairs and the accessibility of the amide group are different in a twist-boat conformation compared to a chair. This can affect the molecule's basicity and its ability to act as a nucleophile. Furthermore, in biological systems, the specific (R) or (S) configuration is crucial, as molecular targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. The synthesis of enantiomerically pure 2-methylpiperazine (B152721) is therefore a key step in producing specific stereoisomers of its derivatives for targeted applications. researchgate.netnih.gov

Table 2: Influence of the 2-Methyl Group on Molecular Properties

| Feature | Description | Consequence | Reference |

|---|---|---|---|

| Chirality | The C2 carbon is a stereocenter, leading to (R) and (S) enantiomers. | Allows for stereospecific interactions with chiral environments (e.g., biological receptors). | researchgate.net |

| Steric Hindrance | The methyl group creates steric bulk on one side of the piperazine ring. | Influences the preferred conformation of the piperazine ring to minimize steric strain. | nih.gov |

| Conformational Preference | Can induce a preference for a twist-boat conformation over the typical chair form. | Alters the overall molecular shape and the orientation of functional groups, affecting reactivity. | nih.gov |

| Reactivity Modulation | The combination of steric and electronic effects from the methyl group can alter the nucleophilicity of the nitrogen atoms. | Affects the rates and outcomes of chemical reactions involving the piperazine ring. | nih.gov |

Conformational Analysis and its Correlation with Chemical Behavior

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the flexibility of the piperazine ring is the most important conformational feature. Saturated six-membered heterocycles like piperazine typically adopt a low-energy chair conformation to minimize torsional and steric strain. researchgate.net However, the presence of substituents dramatically influences the conformational landscape. researchgate.net

As noted previously, the steric interaction between the C2-methyl group and the N1-benzoyl group can destabilize the chair conformation, leading to a preference for a twist-boat form. nih.gov The chemical behavior of the molecule is directly correlated with its dominant conformation. In a chair conformation, substituents can be either axial or equatorial, which affects their reactivity. In a twist-boat conformation, the relative positions of all atoms are altered, which in turn changes the molecule's dipole moment, solubility, and how it presents its binding surfaces (like hydrogen bond donors and acceptors) to its environment. researchgate.net

For example, the basicity of the nitrogen atom at the N4 position is influenced by its spatial relationship with the bulky benzoyl group. The conformation of the ring dictates the orientation of the N4 lone pair, affecting its availability for protonation or for participating in nucleophilic reactions. Molecular dynamics (MD) simulations can be used to study the dynamic behavior and stability of different conformations and understand how the molecule might behave in a solution over time. tdx.cat

Computational Design of Advanced Derivatives with Tailored Chemical Attributes

Computational chemistry provides powerful tools for the rational design of advanced derivatives of this compound with specific, tailored chemical properties. aun.edu.eg Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations allow for the in silico evaluation of novel structures before their synthesis, saving time and resources. acs.orgresearchgate.net

Workflow for Computational Design:

Scaffold Modeling: A 3D model of the parent molecule, this compound, is generated. Its geometry is optimized using quantum chemical methods like Density Functional Theory (DFT) to find the most stable conformation. researchgate.netmdpi.com DFT calculations can also determine electronic properties such as molecular electrostatic potential maps, which predict regions of the molecule that are electron-rich or electron-poor and thus likely to engage in interactions. researchgate.net

Virtual Library Generation: A virtual library of new derivatives is created by computationally adding various substituents to the benzoyl ring or modifying the piperazine scaffold.

Property Prediction: For each new derivative, physicochemical properties like lipophilicity (logP), solubility, and polar surface area are calculated. mdpi.com

Molecular Docking and Dynamics: If a specific biological target is known, molecular docking can be used to predict how well each derivative will bind to the target's active site. nih.govacs.org The stability of the resulting ligand-protein complexes can then be assessed using MD simulations, which simulate the movements of the atoms over time. tdx.catbohrium.com

Prioritization for Synthesis: Based on the computational results (e.g., predicted binding energy, stability, desired physicochemical properties), the most promising candidates are selected for laboratory synthesis and experimental testing. researchgate.net

This computational approach allows for a systematic exploration of the vast chemical space of possible derivatives, guiding chemists toward molecules with enhanced or specific attributes, such as increased target affinity, better metabolic stability, or improved solubility. nih.govnih.gov

Table 3: Computational Methods in the Design of this compound Derivatives

| Computational Method | Application | Predicted Attributes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Stable conformations, bond lengths/angles, molecular orbital energies (HOMO/LUMO), electrostatic potential. | researchgate.netmdpi.comfrontiersin.org |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Binding orientation, docking score (an estimate of binding affinity). | nih.govacs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the physical motions of atoms and molecules over time. | Stability of ligand-receptor complexes, conformational flexibility, solvent interactions. | acs.orgresearchgate.netbohrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Predictive models for the activity of unsynthesized compounds based on known data. | bohrium.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-2-methylpiperazine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves acylation and nucleophilic substitution. For example, benzoic acid derivatives can undergo acyl chloride formation, followed by coupling with methylpiperazine. Key parameters include solvent selection (e.g., ethanol, methanol), catalyst use (e.g., palladium on carbon), and reflux conditions. Optimization involves varying reaction time, temperature, and stoichiometric ratios to maximize yield .

- Characterization : Final products are validated via IR (amide bond confirmation), HNMR (proton environment analysis), GC-MS (purity assessment), and HPLC (quantitative analysis) .

Q. How can researchers confirm the structural integrity of this compound intermediates?

- Analytical Techniques : Use crystallography (single-crystal X-ray diffraction) for unambiguous structural determination, complemented by spectroscopic methods like 13C NMR to track carbamate or bicarbonate formation in CO2-loaded derivatives . For dynamic speciation, quantitative 13C NMR with isotopically labeled CO2 can resolve carbamate vs. bicarbonate contributions .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields or purity across different methodologies?

- Root-Cause Analysis : Compare solvent polarity effects (e.g., DMF vs. ethanol) on reaction kinetics and byproduct formation. For instance, polar aprotic solvents may enhance acylation but increase side reactions. Use TLC or LC-MS to monitor intermediate stability .

- Case Study : In one protocol, tributylbenzyl ammonium chloride improved 2-chlorobenzothiazole coupling to piperazine by stabilizing intermediates, reducing side products .

Q. How can this compound derivatives be applied in protein kinase inhibition studies?

- Pharmacological Design : Derivatives like H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) selectively inhibit protein kinase C (Ki = 6 µM). Competitive inhibition assays with ATP analogs and noncompetitive studies with phosphate acceptors are critical to elucidate binding mechanisms .

- Experimental Validation : Measure IC50 values using radioactive ATP incorporation assays and confirm reversibility via dialysis .

Q. What advanced thermodynamic models predict CO2 absorption behavior in 2-methylpiperazine systems?

- Modeling Framework : The electrolyte nonrandom two-liquid (eNRTL) model regresses speciation data (from NMR) and CO2 solubility to predict partial pressures (0.5–1.5 kPa at 40°C) and heats of absorption (50–75 kJ/mol). Parameters include temperature-dependent equilibrium constants for carbamate formation .

Methodological Considerations

Q. How should researchers handle chiral resolution in this compound analogs?

- Approach : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution. For example, lipase-mediated acyl transfer can separate enantiomers, with ee% quantified via polarimetry or chiral shift reagents in HNMR .

Q. What safety protocols are essential for handling reactive intermediates in synthesis?

- Best Practices : Employ Schlenk lines for air-sensitive steps (e.g., Grignard reactions). For nitro- or chloro-substituted derivatives, use fume hoods and personal protective equipment (PPE) to mitigate exposure risks .

Data Interpretation and Validation

Q. How can computational tools aid in synthetic route planning for novel derivatives?

- Tools : Leverage PubChem’s Pistachio/BKMS_METABOLIC databases for retrosynthetic analysis. Template-based algorithms prioritize routes with high plausibility scores (>0.8) and minimal steric hindrance .

Q. What criteria validate the biological activity of this compound in receptor studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.